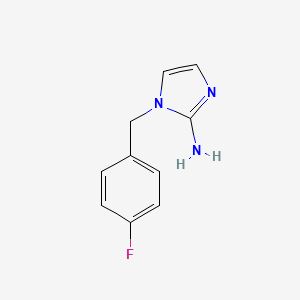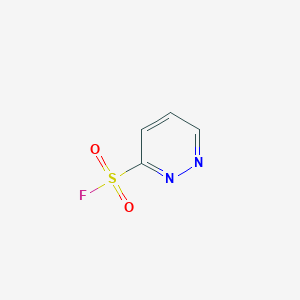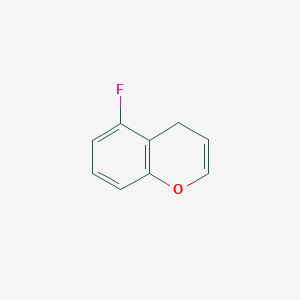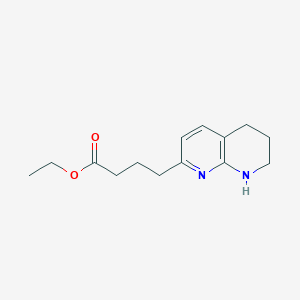
N-Acetyl-6-fluoro-1H-indol-3-ol
Vue d'ensemble
Description
N-Acetyl-6-fluoro-1H-indol-3-ol is a synthetic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-fluoro-1H-indol-3-ol typically involves the acetylation of 6-fluoro-1H-indol-3-ol. One common method includes the reaction of 6-fluoro-1H-indol-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-6-fluoro-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
N-Acetyl-6-fluoro-1H-indol-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-6-fluoro-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-1H-indol-3-ol: Lacks the fluorine atom at the sixth position.
6-Fluoro-1H-indol-3-ol: Lacks the acetyl group at the nitrogen atom.
1H-indol-3-ol: Lacks both the acetyl group and the fluorine atom.
Uniqueness
N-Acetyl-6-fluoro-1H-indol-3-ol is unique due to the presence of both the acetyl group and the fluorine atom, which may enhance its biological activity and chemical stability compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the acetyl group can improve its solubility and bioavailability.
Propriétés
IUPAC Name |
1-(6-fluoro-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLQOJWLQAMJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)

![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)
![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)
![3-Iodopyrazolo[1,5-a]pyridine](/img/structure/B3113177.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)
![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)


